Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-15-10(14)9-13(8-6-7-12)11(2,3)4/h5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOFHLEBUKZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparison with similar compounds, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : CCOC(=O)CN(CCC#N)C(C)(C)C
- InChI : InChI=1S/C11H20N2O2/c1-5-15-10(14)9-13(8-6-7-12)11(2,3)4/h5-6,8-9H2,1-4H3
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act by inhibiting various enzymes or receptors, leading to observable biological effects. However, detailed studies are required to elucidate the exact molecular pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity and function. This property positions it as a candidate for further development in treating bacterial infections.
Anticancer Potential
The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer models .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Contains methoxy group | Anticancer activity |
| 2-methoxy-5-((phenylamino)methyl)phenol | Phenolic structure | Antimicrobial activity |
| Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate | Thieno structure | JAK inhibition |
This compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results showed significant reductions in cell viability at concentrations above 10 µM, indicating a promising anticancer profile .
Metabolic Stability Assessment
Another important aspect of this compound is its metabolic stability. In vitro assays using human liver microsomes indicated that this compound undergoes rapid degradation. However, modifications to its structure could enhance its metabolic stability without compromising biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct tert-butyl and cyanoethyl groups differentiate it from analogs. Below is a comparative analysis of key structural analogs:
| Compound Name | CAS Number | Similarity Score | Key Features | Applications |
|---|---|---|---|---|
| Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate | 1081523-75-2 | 1.00 (Reference) | Tert-butyl, cyanoethyl, ethyl ester | Pharmaceutical intermediates, heterocycles |
| tert-Butyl 2-(methylamino)acetate | 947667-22-3 | 0.69 | Tert-butyl, methylamino, lacks cyano group | Amine protection, peptide synthesis |
| Ethyl 2-((2-cyanoethyl)amino)acetate | 5616-81-9 | 0.71 | Cyanoethyl, lacks tert-butyl group | Precursor for imidazolidinones |
| 4-Methylmorpholin-2-one hydrochloride | 18424-96-9 | 0.74 | Morpholine backbone, hydrochloride salt | Catalysis, ionic liquid synthesis |
| Ethyl 2-{(tert-butoxy)carbonylamino}acetate | 266353-18-8 | 0.57* | Boc-protected amine, cyanoethyl | Peptide coupling, protected intermediates |
*Similarity inferred from structural divergence.
Key Observations:
Tert-Butyl vs. Boc Protection : The tert-butyl group in the target compound offers steric bulk and stability under basic conditions, whereas tert-butoxycarbonyl (Boc) analogs (e.g., 266353-18-8) are acid-labile, making them suitable for temporary amine protection .
Cyanoethyl Group: The presence of a cyanoethyl substituent increases polarity and reactivity, enabling nucleophilic additions or cyclization reactions, as demonstrated in the synthesis of 3-methoxy-2,4-dioxoimidazolidines .
Morpholine Derivatives : Compounds like 4-methylmorpholin-2-one hydrochloride (0.74 similarity) share tertiary amine functionality but diverge in ring structure, limiting direct comparability .
Physicochemical Properties
- Purity and Stability: The target compound was historically supplied at high purity (≥95%) but is now discontinued . Related esters like ethyl 2-phenylacetoacetate (CAS 5413-05-8) are stable for ≥2 years at -20°C, suggesting similar storage requirements for tert-butyl analogs .
- Reactivity: The cyanoethyl group enhances electrophilicity at the β-carbon, enabling Michael additions or cyclocondensations, a feature absent in non-cyano analogs like tert-butyl 2-(methylamino)acetate .
Commercial and Industrial Relevance
- Availability: this compound is niche and discontinued, whereas simpler esters (e.g., ethyl acetate variants) are widely available .
- Applications : Used in synthesizing heterocyclic scaffolds for drug discovery, contrasting with morpholine derivatives employed in catalysis or ionic liquids .
Preparation Methods
Reaction Conditions and Reagents
One of the key approaches involves the reaction of ethyl 2-aminoacetate derivatives with tert-butyl-substituted cyanoethyl compounds under controlled temperatures and stirring times. For example, stirring times are optimized between 1 to 10 hours, preferably 3 to 8 hours, to ensure high yield and purity of the product. Temperature control is critical, often maintained between 20 and 60 °C depending on the step, with slow addition of bases such as triethylamine to modulate the reaction environment and suppress side reactions.
Use of Coupling Reagents
Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate can also be synthesized using modified coupling reagents that suppress racemization during amide bond formation. A notable example is the use of ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent, which facilitates esterification, amidation, and peptide synthesis with minimal racemization. This reagent is prepared by reacting ethyl 2-hydroxyimino-2-cyanoacetate (oxyma) with 2,4,6-trichlorobenzoyl chloride in the presence of bases such as N,N-diisopropylethylamine under nitrogen atmosphere at 0 °C for 2 hours. The product is isolated by aqueous workup and recrystallization, yielding a stable reagent suitable for coupling reactions.
Detailed Reaction Parameters and Optimization
The following table summarizes the effect of solvents and catalyst loading on the yield of coupling reactions relevant to the preparation of this compound analogs using the modified Yamaguchi reagent:
| Entry | Solvent | DMAP (equiv) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 0.8 | 91 |
| 2 | DCM | 0.4 | 91 |
| 3 | DCM | 0.3 | 91 |
| 4 | DCM | 0.2 | 80 |
| 5 | DCM | 0.1 | 65 |
| 6 | DCM | 0.0 | 30 |
| 7 | Acetonitrile (CH3CN) | 0.3 | 80 |
| 8 | Ethyl acetate (EtOAc) | 0.3 | 72 |
| 9 | Chloroform (CHCl3) | 0.3 | 75 |
| 10 | Dimethylformamide (DMF) | 0.3 | 85 |
| 11 | Tetrahydrofuran (THF) | 0.3 | 59 |
| 12 | Toluene | 0.3 | 40 |
| 13 | Methanol (MeOH) | 0.3 | 0 |
| 14 | Water (H2O) | 0.3 | 0 |
Reaction conditions: benzoic acid (1 mmol), TCBOXY (1 mmol), DIPEA (1.5 mmol), DMAP, cyclohexylamine (1 mmol), stirred at room temperature for 15 min.
This data highlights that dichloromethane with 0.3 equivalents of DMAP is optimal for high yields, while protic solvents like methanol and water are unsuitable for the reaction.
Mechanistic Insights and Reaction Monitoring
Stirring Time and Temperature: The reaction is typically stirred for at least 1 hour, with 3 to 8 hours preferred to maximize yield. Temperature control between 20 and 60 °C is maintained to optimize reaction kinetics without compromising product stability.
Base Addition: Triethylamine is added slowly to maintain temperature and control pH, which helps in suppressing side reactions and promotes clean conversion to the desired product.
Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor the reaction progress and calculate yields. This method allows precise determination of the endpoint and purity of this compound.
Advantages of the Modified Yamaguchi Reagent Approach
Racemization Suppression: The use of ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate prevents racemization during amide bond formation, which is crucial for maintaining stereochemical integrity in peptide synthesis.
Reagent Stability: The reagent is stable at room temperature for extended periods (up to 2 months without degradation), facilitating storage and handling.
Broad Substrate Scope: This method tolerates a wide range of carboxylic acids and amines, including sterically hindered and heterocyclic substrates, making it versatile for synthesizing this compound and related compounds.
Summary Table of Key Preparation Parameters
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates for alkylation steps .
- Temperature Control : Maintaining 0–5°C during acetylation minimizes side reactions like hydrolysis .
- Catalysts : Using DMAP (4-dimethylaminopyridine) enhances esterification efficiency .
How can spectroscopic data resolve structural ambiguities in this compound?
Advanced Research Focus
Structural confirmation requires a combination of techniques:
- ¹H NMR : Look for characteristic peaks:
- ¹³C NMR : Confirm the cyano group at ~115 ppm and ester carbonyl at ~170 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z ≈ 240 (M⁺) validates the molecular formula .
Contradiction Analysis : Discrepancies in reported NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-validate using 2D techniques like HSQC or HMBC .
What methodologies are recommended for studying the compound’s stability under varying pH and temperature?
Advanced Research Focus
Stability studies are critical for pharmacological applications:
pH-Dependent Hydrolysis :
- Acidic Conditions (pH 2–3) : Monitor ester hydrolysis via HPLC, tracking ethyl acetate byproduct formation .
- Basic Conditions (pH 10–12) : Quantify tert-butylamine release using GC-MS .
Thermal Stability :
- TGA/DSC : Identify decomposition temperatures (typically >150°C for tert-butyl derivatives) .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; analyze degradation products with LC-MS .
Data Interpretation : Conflicting stability reports may stem from impurities (e.g., residual solvents). Use high-purity samples (>98%) and replicate experiments .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights:
- Reactivity Sites : The tert-butyl group sterically hinders the amino nitrogen, directing nucleophiles to the ester carbonyl .
- Activation Energy : Compare energy barriers for SN1 vs. SN2 mechanisms in polar solvents .
- Solvent Effects : Simulate solvation in water vs. THF using COSMO-RS models .
Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NH₃ vs. amines) and monitor reaction progress via FT-IR .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Focus
Scale-up introduces risks of racemization and byproduct formation:
- Chiral Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (ee) during acetylation .
- Catalytic Asymmetry : Opt for chiral catalysts like BINAP-Ru complexes to retain ee >95% .
- Purification : Crystallization in hexane/ethyl acetate (3:1) removes diastereomers .
Troubleshooting : If ee drops below 90%, re-optimize reaction time and temperature to minimize thermal racemization .
How does the compound’s steric environment influence its biological interactions?
Advanced Research Focus
The tert-butyl and cyanoethyl groups create steric hindrance, impacting:
- Receptor Binding : Molecular docking (e.g., AutoDock Vina) shows reduced affinity for flat binding pockets compared to linear analogs .
- Metabolic Stability : Cyanoethyl groups resist cytochrome P450 oxidation, enhancing half-life in vitro .
Experimental Validation : Perform SPR (Surface Plasmon Resonance) assays with target proteins (e.g., kinases) to quantify binding kinetics .
What analytical techniques are suitable for detecting trace impurities in the final product?
Q. Basic Research Focus
- HPLC-PDA : Detect <0.1% impurities using a C18 column (acetonitrile/water gradient) .
- GC-FID : Identify residual solvents (e.g., ethyl acetate, DMF) with limits of detection <10 ppm .
- Elemental Analysis : Verify nitrogen content (theoretical ~11.6%) to confirm purity .
Contradiction Analysis : Discrepancies in impurity profiles may arise from column aging or detector sensitivity. Cross-check with LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
